![molecular formula C14H8F6N4O2 B2466477 N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide CAS No. 2186072-28-4](/img/structure/B2466477.png)
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide, commonly known as CTQA, is a chemical compound that belongs to the quinoxaline family. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.
作用機序
CTQA's mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the MAPK/ERK and NF-κB pathways. CTQA has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which play a role in inflammation and cancer.
生化学的および生理学的効果
CTQA has been shown to have various biochemical and physiological effects. In cancer research, CTQA has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, CTQA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, CTQA has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of using CTQA in lab experiments is its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. However, one limitation of using CTQA in lab experiments is its challenging synthesis process, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for CTQA research. One direction is to further investigate its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis process to make it more accessible for researchers. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, CTQA is a chemical compound with potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Its synthesis process is challenging, but its potential benefits make it a promising candidate for further research. More studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis process.
合成法
The synthesis of CTQA involves a multi-step process, starting with the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate to form 2-nitro-3-phenylacrylonitrile. This intermediate is then reacted with 2,3,7-trifluoroquinoxaline-1,4-dione to form CTQA. The synthesis of CTQA is challenging and requires expertise in organic chemistry.
科学的研究の応用
CTQA has shown potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, CTQA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In inflammation research, CTQA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, CTQA has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
N-(cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N4O2/c15-13(16,17)7-1-2-8-9(5-7)24(6-10(25)22-4-3-21)12(26)11(23-8)14(18,19)20/h1-2,5H,4,6H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDDDFVBJNFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N(C(=O)C(=N2)C(F)(F)F)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

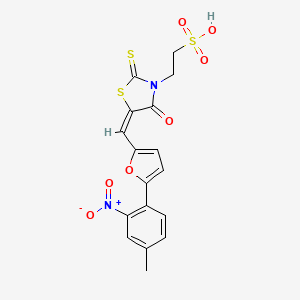
![(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2466397.png)
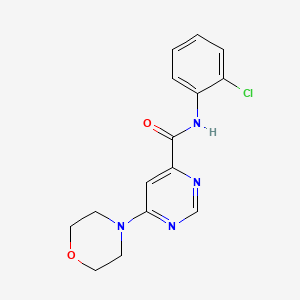
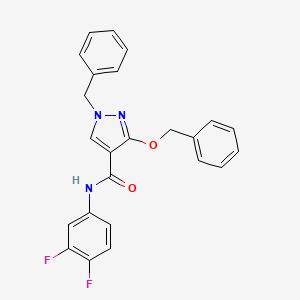
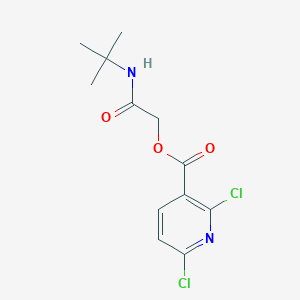
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2466404.png)
![Prop-2-enyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2466405.png)
![N-(2,4-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2466407.png)
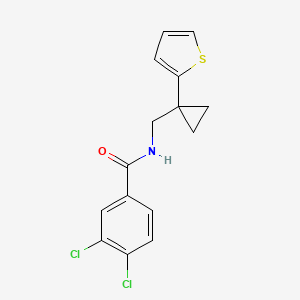
![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)
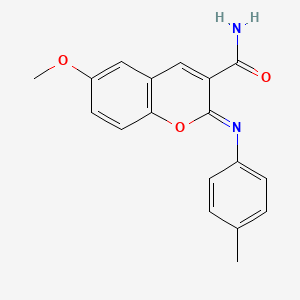
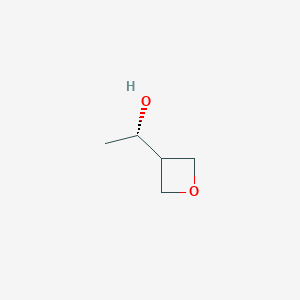
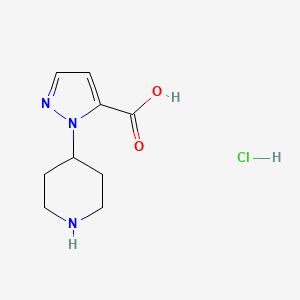
![3-Methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/no-structure.png)